6-Hydroxytropinone

Description

Properties

IUPAC Name |

(1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-5-2-6(10)4-7(9)8(11)3-5/h5,7-8,11H,2-4H2,1H3/t5-,7+,8?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHSTKWPZWFYTF-LSBSRIOGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(C1CC(=O)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC([C@H]1CC(=O)C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5932-53-6 | |

| Record name | 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.161 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Hydroxytropinone: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone, a pivotal intermediate in the biosynthesis of pharmacologically significant tropane alkaloids, possesses a unique bicyclic structure with specific stereochemistry that dictates its biological activity and synthetic utility. This technical guide provides a comprehensive overview of the core structural and stereochemical features of this compound, supplemented with detailed data, experimental protocols, and pathway visualizations to support advanced research and development.

Core Structure and Chemical Identity

This compound is a derivative of tropinone, featuring a hydroxyl group at the 6-position of the 8-azabicyclo[3.2.1]octane skeleton.[1][2] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₈H₁₃NO₂ | [1][3][4][5] |

| Molecular Weight | 155.19 g/mol | [1][3][6] |

| CAS Number | 5932-53-6 | [1][3][4][5] |

| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [6] |

| Synonyms | (±)-6β-Hydroxytropinone, 6-beta-Hydroxytropinone, exo-6-Hydroxytropinone | [2][3][7] |

| Appearance | White to yellowish crystals | [8] |

| Solubility | Soluble in chloroform | [8] |

Stereochemistry and Conformational Analysis

The stereochemistry of this compound is critical to its function. The hydroxyl group is typically found in the exo or β-position, leading to the common name 6β-Hydroxytropinone.[2][3] This configuration is crucial for its role as a precursor in the biosynthesis of compounds like scopolamine.[9][10][11] The tropane ring system exists predominantly in a chair conformation to minimize steric strain.

Due to the lack of a publicly available crystal structure for this compound, precise experimental bond lengths and angles are not available. However, computational modeling using Density Functional Theory (DFT) can provide valuable insights into its three-dimensional structure. The following table presents calculated bond lengths and angles for the tropane core, which are expected to be similar in this compound.

| Bond/Angle | Predicted Value |

| C1-C2 Bond Length | ~1.54 Å |

| C-N Bond Length | ~1.47 Å |

| C=O Bond Length | ~1.23 Å |

| C-O (hydroxyl) Bond Length | ~1.43 Å |

| C-N-C Angle | ~112° |

| C-CO-C Angle | ~118° |

Note: These values are estimations based on computational models of similar tropane alkaloids and should be confirmed by experimental data where possible.

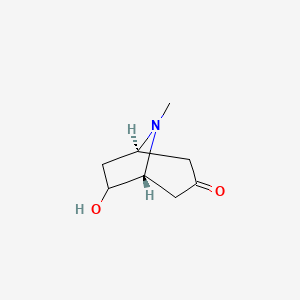

Figure 1: 3D structure of this compound.

Spectroscopic Data for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals for the N-methyl group (~2.5 ppm), protons adjacent to the nitrogen bridgeheads (~3.3 ppm), a downfield signal for the proton at C-6 bearing the hydroxyl group, and signals for the remaining ring protons. |

| ¹³C NMR | A signal for the carbonyl carbon (~215 ppm), signals for the bridgehead carbons (~60-65 ppm), a signal for the carbon bearing the hydroxyl group (~70 ppm), and signals for the other aliphatic carbons. |

| IR Spectroscopy | A strong absorption band for the C=O stretch (~1715 cm⁻¹), a broad O-H stretching band (~3400 cm⁻¹), and C-N stretching bands (~1200-1000 cm⁻¹).[12] |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to its molecular weight, and characteristic fragmentation patterns of the tropane ring, often involving the loss of the N-methyl group or cleavage of the bicyclic system.[13] |

Experimental Protocols

Synthesis of Tropinone (Precursor) via Robinson-Schöpf Reaction

A common precursor for this compound is tropinone, which can be synthesized via the classic Robinson-Schöpf reaction.

Materials:

-

Succinaldehyde

-

Methylamine hydrochloride

-

Acetonedicarboxylic acid

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

A solution of succinaldehyde is prepared in water.

-

Methylamine hydrochloride is added to the solution, followed by a solution of acetonedicarboxylic acid.

-

The pH of the mixture is adjusted to ~7 using a sodium hydroxide solution.

-

The reaction mixture is stirred at room temperature for several hours.

-

The solution is then acidified with hydrochloric acid and heated to facilitate the decarboxylation of the intermediate tropinonedicarboxylic acid to tropinone.

-

After cooling, the solution is made basic with sodium hydroxide and extracted with diethyl ether.

-

The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield crude tropinone.

-

The crude product can be purified by distillation or chromatography.

Figure 2: Robinson-Schöpf synthesis of tropinone.

Biocatalytic Hydroxylation of Tropinone

The introduction of the hydroxyl group at the 6β-position can be achieved through biocatalytic methods, often employing cytochrome P450 enzymes.

Materials:

-

Tropinone

-

Whole-cell biocatalyst (e.g., recombinant E. coli or yeast expressing a suitable cytochrome P450 monooxygenase)

-

Growth medium for the biocatalyst

-

Inducer for enzyme expression (e.g., IPTG)

-

Buffer solution

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Cultivate the biocatalyst in a suitable growth medium to a desired cell density.

-

Induce the expression of the cytochrome P450 enzyme by adding an appropriate inducer.

-

After the induction period, harvest the cells and resuspend them in a buffer solution.

-

Add tropinone to the cell suspension to initiate the biotransformation.

-

Incubate the reaction mixture under controlled conditions (temperature, pH, aeration) for a specific period.

-

Monitor the progress of the reaction by techniques such as HPLC or GC-MS.

-

Once the reaction is complete, extract the product from the reaction mixture using an organic solvent.

-

The organic extract is then dried and the solvent evaporated to yield crude this compound.

-

Further purification can be achieved by column chromatography.[7][14]

Biological Significance and Pathways

Role in Scopolamine Biosynthesis

This compound is a key intermediate in the biosynthetic pathway of scopolamine, a medicinally important tropane alkaloid.[9] The pathway involves the enzymatic conversion of tropinone to tropine, which is then esterified and subsequently hydroxylated and epoxidized. The hydroxylation step at the 6-position is catalyzed by hyoscyamine 6β-hydroxylase (H6H), a 2-oxoglutarate-dependent dioxygenase.[9][10][11]

Figure 3: Simplified scopolamine biosynthetic pathway.

Interaction with Nicotinic Acetylcholine Receptors

Tropane alkaloids are known to interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in neurotransmission.[1][3][5] While the specific interaction of this compound with nAChRs is not extensively characterized, its structural similarity to other tropane alkaloids suggests it may act as a modulator of these receptors. The binding of a tropane alkaloid to the nAChR can either block or modulate the influx of cations (Na⁺, K⁺, Ca²⁺), thereby affecting neuronal signaling.

Figure 4: Tropane alkaloid interaction with nAChR.

Conclusion

This compound is a molecule of significant interest due to its defined stereochemistry and its role as a precursor in the synthesis of valuable pharmaceuticals. A thorough understanding of its structure, properties, and reaction pathways is essential for researchers in natural product chemistry, drug discovery, and metabolic engineering. While further experimental data, particularly high-resolution crystal structures and detailed spectroscopic assignments, are needed for a complete characterization, this guide provides a solid foundation for future research and development endeavors.

References

- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]

- 2. Gating of nicotinic ACh receptors: latest insights into ligand binding and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 4. Structural model of nicotinic acetylcholine receptor isotypes bound to acetylcholine and nicotine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. column-chromatography.com [column-chromatography.com]

- 8. angenechemical.com [angenechemical.com]

- 9. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Application of Metabolic Engineering to the Production of Scopolamine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Tropane alkaloids GC/MS analysis and low dose elicitors’ effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

6-Hydroxytropinone CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 5932-53-6 Molecular Formula: C₈H₁₃NO₂

This technical guide provides an in-depth overview of 6-Hydroxytropinone, a tropane alkaloid and a key intermediate in the biosynthesis of various pharmacologically active compounds. This document consolidates available data on its chemical properties, synthesis, and biological significance, tailored for professionals in research and drug development.

Core Chemical and Physical Data

A summary of the key identifiers and properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 5932-53-6 | [Internal Database] |

| Molecular Formula | C₈H₁₃NO₂ | [Internal Database] |

| IUPAC Name | (1R,5S,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [Internal Database] |

| Synonyms | 6β-Hydroxytropinone, (+/-)-exo-6-Hydroxytropinone | [Internal Database] |

Biological Context and Significance

This compound is a naturally occurring intermediate in the metabolic pathway of tropane alkaloids in various plant species. Its strategic position in these pathways makes it a compound of interest for understanding and potentially manipulating the production of downstream alkaloids with significant medicinal properties.

Role in Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids, a class of compounds known for their anticholinergic and anesthetic properties, involves a series of enzymatic transformations. This compound serves as a substrate for tropinone reductases, enzymes that catalyze the reduction of the ketone group at the C-3 position of the tropane ring.

One notable study demonstrated that a methylecgonone reductase, an enzyme involved in cocaine biosynthesis, can reduce this compound. The activity of this enzyme with this compound as a substrate was found to be 45% of its activity with its primary substrate, methylecgonone[1]. This indicates a degree of substrate flexibility for this class of enzymes and highlights the potential for cross-reactivity within the broader tropane alkaloid biosynthetic network.

The general biosynthetic pathway leading to tropane alkaloids is depicted below. This pathway underscores the central role of tropinone and its hydroxylated derivatives.

Caption: Simplified overview of the tropane alkaloid biosynthetic pathway.

Experimental Methodologies

While specific, detailed experimental protocols for the synthesis, purification, and analysis of this compound are not extensively documented in publicly available literature, this section outlines general procedures based on established methods for related tropane alkaloids. These methodologies provide a foundational framework for researchers to develop specific protocols tailored to their experimental needs.

Synthesis

The chemical synthesis of this compound can be approached through the hydroxylation of tropinone. A generalized experimental workflow is proposed below.

Caption: General workflow for the synthesis of this compound.

Purification

Purification of this compound from a reaction mixture or a natural extract would typically involve standard chromatographic techniques.

Column Chromatography Protocol (General):

-

Stationary Phase Selection: Silica gel is a common choice for the separation of polar compounds like alkaloids.

-

Solvent System Selection: A solvent system with appropriate polarity is crucial for effective separation. A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., methanol or ethyl acetate) is often employed. The optimal ratio would be determined by thin-layer chromatography (TLC) analysis.

-

Column Packing: The silica gel is packed into a column as a slurry in the initial, less polar solvent mixture.

-

Sample Loading: The crude sample is dissolved in a minimal amount of the solvent and loaded onto the top of the silica gel bed.

-

Elution: The solvent system is passed through the column, and fractions are collected. The polarity of the solvent can be gradually increased to elute compounds with higher polarity.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those containing the purified this compound.

-

Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure to yield the purified compound.

Crystallization:

Further purification can often be achieved by crystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the solubility characteristics of this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of volatile and semi-volatile compounds like this compound.

General GC-MS Protocol:

-

Sample Preparation: Biological samples would require an extraction step to isolate the alkaloids. This often involves liquid-liquid extraction with an organic solvent under basic conditions. An internal standard should be added for accurate quantification.

-

Derivatization (Optional but Recommended): To improve the volatility and thermal stability of this compound, derivatization of the hydroxyl group (e.g., silylation) is often performed prior to GC-MS analysis.

-

GC Separation:

-

Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase like DB-5ms or HP-5ms) is used.

-

Injector: A split/splitless or on-column injector is used.

-

Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from other components in the sample.

-

-

Mass Spectrometry Detection:

-

Ionization: Electron ionization (EI) is typically used.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.

-

Data Acquisition: The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

-

-

Quantification: A calibration curve is generated using standards of known concentrations to determine the concentration of this compound in the unknown samples.

Signaling Pathway Interactions

Currently, there is a lack of specific data in the public domain detailing the direct interaction of this compound with specific signaling pathways, including its binding affinity for nicotinic acetylcholine receptor subtypes. Research in this area would be valuable to elucidate its potential pharmacological effects.

Future Research Directions

The limited availability of in-depth technical data on this compound presents several opportunities for future research:

-

Development and optimization of robust and high-yield synthetic routes.

-

Comprehensive characterization of its physicochemical properties.

-

Detailed investigation of its metabolism and downstream products in various biological systems.

-

Elucidation of its pharmacological profile, including its interaction with neuronal receptors and its effect on signaling pathways.

-

Exploration of its potential as a precursor for the synthesis of novel therapeutic agents.

This technical guide serves as a starting point for researchers and professionals, summarizing the current state of knowledge and highlighting areas ripe for further investigation. The provided methodologies offer a practical framework for initiating experimental work on this intriguing tropane alkaloid.

References

Spectroscopic Data Analysis of 6-Hydroxytropinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 6-Hydroxytropinone, a tropane alkaloid of interest in pharmaceutical research. This document details available mass spectrometry data, outlines typical Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, and provides standardized experimental protocols for these analytical techniques.

Introduction to this compound

This compound, with the molecular formula C₈H₁₃NO₂, is a derivative of tropinone, a key intermediate in the biosynthesis of several pharmacologically important tropane alkaloids. Its structure, featuring a hydroxyl group on the bicyclic tropane core, makes it a subject of interest for the development of novel therapeutic agents. Spectroscopic analysis is crucial for the unequivocal identification and characterization of this and related compounds.

Spectroscopic Data Presentation

Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and elemental composition of a compound. For this compound, the following data has been reported:

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₃NO₂ | [1][2] |

| Molecular Weight | 155.19 g/mol | [1][2] |

| Exact Mass | 155.094628657 Da | [1] |

| [M+H]⁺ | 156.1022 Da | Calculated |

| [M+Na]⁺ | 178.0841 Da | Calculated |

| [M+H-H₂O]⁺ | 138.1075 Da | Calculated |

Fragmentation Pattern: A detailed experimental fragmentation pattern for this compound is not widely published. However, based on the structure of tropane alkaloids, fragmentation would likely involve the loss of water from the hydroxyl group, cleavage of the bicyclic ring system, and loss of the N-methyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR data for this compound are not available in the searched resources. The following tables present predicted chemical shifts based on the analysis of structurally similar tropane alkaloids and general principles of NMR spectroscopy. The numbering of the carbon and hydrogen atoms in the this compound structure is provided for reference.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| H1/H5 | 3.2 - 3.5 | Multiplet | Bridgehead protons, deshielded by the nitrogen atom. |

| H2/H4 (axial) | 2.0 - 2.3 | Multiplet | |

| H2/H4 (equatorial) | 2.5 - 2.8 | Multiplet | Deshielded due to proximity to the carbonyl group. |

| H6 | 4.0 - 4.3 | Multiplet | Deshielded by the adjacent hydroxyl group. |

| H7 (axial) | 1.8 - 2.1 | Multiplet | |

| H7 (equatorial) | 2.2 - 2.5 | Multiplet | |

| N-CH₃ | 2.3 - 2.6 | Singlet | Methyl group attached to the nitrogen atom. |

| OH | Variable | Broad Singlet | Chemical shift is dependent on solvent and concentration. |

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C1/C5 | 60 - 65 | Bridgehead carbons adjacent to the nitrogen atom. |

| C2/C4 | 45 - 50 | |

| C3 | 210 - 220 | Carbonyl carbon, highly deshielded. |

| C6 | 65 - 70 | Carbon bearing the hydroxyl group. |

| C7 | 35 - 40 | |

| N-CH₃ | 35 - 40 | Methyl carbon attached to the nitrogen atom. |

Infrared (IR) Spectroscopy

A specific IR spectrum for this compound is not publicly available. The following table lists the expected characteristic absorption bands based on the functional groups present in the molecule.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium to Strong |

| C=O (Ketone) | Stretching | 1700 - 1725 | Strong |

| C-N (Amine) | Stretching | 1000 - 1250 | Medium |

| C-O (Alcohol) | Stretching | 1050 - 1260 | Medium to Strong |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Key parameters include a wider spectral width (e.g., 0-220 ppm) and a longer acquisition time or a higher number of scans due to the lower natural abundance of ¹³C.

-

Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to aid in the assignment of proton and carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

-

Use a mass spectrometer equipped with an ESI source, often coupled to a liquid chromatography system (LC-MS).

-

Introduce the sample solution into the ESI source via direct infusion or through the LC column.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ and other adducts.

-

To obtain fragmentation data (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell of the mass spectrometer.

-

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound and the logical relationship between the different spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Logical relationship of spectroscopic data for structure elucidation.

References

The Enigmatic World of Tropane Alkaloids: From Natural Occurrence to Biosynthetic Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tropane alkaloids, a fascinating class of bicyclic secondary metabolites, have captivated scientists for centuries with their potent physiological effects and complex chemical structures.[1] Naturally occurring in a diverse range of plant species, these compounds, including the notorious cocaine and the pharmaceutically vital atropine and scopolamine, play significant roles in medicine, pharmacology, and toxicology. This technical guide provides a comprehensive overview of the natural distribution of tropane alkaloids and delves into the intricate details of their biosynthesis, offering valuable insights for researchers, scientists, and professionals involved in drug development and plant biochemistry.

Natural Occurrence and Distribution

Tropane alkaloids are predominantly found in the Solanaceae family, which encompasses a wide array of plants, including deadly nightshade (Atropa belladonna), henbane (Hyoscyamus niger), and various Datura species.[1][2] However, their presence is not limited to this family; they are also found in other plant families such as Erythroxylaceae (e.g., Erythroxylum coca, the source of cocaine), Proteaceae, Euphorbiaceae, Rhizophoraceae, Convolvulaceae, and Brassicaceae.[3][4][5][6][7] This scattered distribution across different plant lineages suggests that the biosynthetic pathways for these alkaloids may have evolved independently on multiple occasions.[5]

The concentration and composition of tropane alkaloids can vary significantly depending on the plant species, the specific organ, and even the developmental stage of the plant.[1][8] Generally, the highest concentrations are found in the roots and seeds, which are considered the primary sites of biosynthesis and storage for many of these compounds.[3][9]

Quantitative Distribution of Key Tropane Alkaloids

To facilitate a comparative understanding, the following tables summarize the quantitative data on the occurrence of major tropane alkaloids in selected plant species.

Table 1: Tropane Alkaloid Content in Atropa belladonna

| Plant Organ | Atropine (% dry weight) | Scopolamine (% dry weight) | Total Alkaloids (% dry weight) |

| Leaves (Wild) | Higher than Scopolamine | Lower than Atropine | 2.88 |

| Roots (Wild) | Higher than Scopolamine | Lower than Atropine | 8.06 |

| Stem (Wild) | Higher than Scopolamine | Lower than Atropine | 1.42 |

| Leaves (Cultivated) | Higher than Scopolamine | Lower than Atropine | 1.76 |

| Roots (Cultivated) | Higher than Scopolamine | Lower than Atropine | 3.30 |

| Stem (Cultivated) | Higher than Scopolamine | Lower than Atropine | 1.42 |

| Seeds (Cultivated) | Higher than Scopolamine | Lower than Atropine | 4.82 |

Table 2: Tropane Alkaloid Content in Datura stramonium

| Plant Organ | Atropine (mg/kg dry weight) | Scopolamine (mg/kg dry weight) |

| Leaves (20 cm plant) | 52,078.6 | - |

| Leaves (70 cm plant) | 10,071.5 | - |

| Leaves (general range) | 134 - 4710 | 16 - 1790 |

Source:[11] Note: Scopolamine concentrations for the 20cm and 70cm plants were not explicitly provided in the source.

Table 3: Cocaine Content in Erythroxylum coca

| Plant Material | Cocaine Content |

| Dry Leaves (var. coca) | 0.23% - 0.96% |

| Fresh Leaves (average) | ~0.8% (0.3% - 1.5%) |

| Coca Tea (per tea bag, exhaustive extraction) | ~5.11 mg (Peruvian), ~4.86 mg (Bolivian) |

Biosynthesis of Tropane Alkaloids

The biosynthesis of tropane alkaloids is a complex process that has been the subject of extensive research. The pathways, while leading to the characteristic tropane ring, exhibit significant differences between the Solanaceae and Erythroxylaceae families, providing strong evidence for their convergent evolution.[5]

The Solanaceae Pathway: From Putrescine to Scopolamine

In members of the Solanaceae family, the biosynthesis of tropane alkaloids primarily occurs in the roots. The pathway begins with the amino acid ornithine, which is converted to putrescine.

Key Enzymes in the Solanaceae Pathway:

-

Ornithine Decarboxylase (ODC): Catalyzes the conversion of ornithine to putrescine.

-

Putrescine N-methyltransferase (PMT): Methylates putrescine to form N-methylputrescine, a key committed step in the pathway.[13]

-

N-methylputrescine Oxidase (MPO), Pyrrolidine Ketide Synthase (PYKS), and Cytochrome P450 (CYP82M3): A series of enzymatic reactions that lead to the formation of the tropane ring core, tropinone.

-

Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II): These two enzymes represent a crucial branching point. TR-I reduces tropinone to tropine, which is the precursor for hyoscyamine and scopolamine. TR-II reduces tropinone to pseudotropine, which leads to the synthesis of other types of tropane alkaloids.[9]

-

Littorine Synthase (LS): Catalyzes the esterification of tropine with phenyllactic acid to form littorine.

-

Cytochrome P450 (CYP80F1): A mutase that rearranges littorine to hyoscyamine aldehyde.

-

Hyoscyamine 6β-hydroxylase (H6H): A bifunctional enzyme that first hydroxylates hyoscyamine to 6-hydroxyhyoscyamine and then catalyzes an epoxidation reaction to form scopolamine.[5][14]

The Erythroxylaceae Pathway: The Road to Cocaine

In Erythroxylum coca, the biosynthesis of cocaine occurs in the young leaves. While it also starts from putrescine, the subsequent steps and key enzymes differ significantly from the Solanaceae pathway.

Key Enzymes in the Erythroxylaceae Pathway:

-

Putrescine N-methyltransferase (PMT): Similar to the Solanaceae pathway, PMT catalyzes the initial methylation of putrescine.

-

Methylecgonone Reductase (MecgoR): This enzyme, belonging to the aldo-keto reductase family, is distinct from the tropinone reductases found in Solanaceae and is responsible for the reduction of methylecgonone to methylecgonine.[5]

-

Benzoyl-CoA:methylecgonine benzoyltransferase: This enzyme catalyzes the final step, the benzoylation of methylecgonine to produce cocaine.

Regulation of Tropane Alkaloid Biosynthesis

The biosynthesis of tropane alkaloids is tightly regulated by a variety of internal and external factors. Plant hormones, particularly jasmonates, play a crucial role in upregulating the expression of key biosynthetic genes.

Jasmonate Signaling Pathway

Methyl jasmonate (MeJA), a well-known plant stress hormone, has been shown to induce the accumulation of tropane alkaloids in several plant species.[15][16] This induction is mediated by a signaling cascade that leads to the activation of specific transcription factors, which in turn bind to the promoter regions of biosynthetic genes and enhance their transcription.

This signaling pathway involves the degradation of Jasmonate ZIM-domain (JAZ) repressor proteins, which then releases transcription factors such as MYC2 and ETHYLENE RESPONSE FACTOR (ERF) to activate the expression of downstream genes, including those involved in tropane alkaloid biosynthesis.[15][16]

Experimental Protocols

A thorough understanding of tropane alkaloid biosynthesis relies on robust experimental methodologies. The following section provides an overview of key experimental protocols used in this field of research.

Tropane Alkaloid Extraction and Quantification

1. Extraction from Plant Material:

-

Principle: This protocol describes a solid-liquid extraction method to isolate tropane alkaloids from dried plant material.

-

Materials:

-

Dried and powdered plant material (e.g., roots, leaves, seeds)

-

Methanol or a mixture of chloroform:methanol:ammonia (15:15:1 v/v/v)

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Weigh a known amount of powdered plant material (e.g., 1 g) and place it in a suitable flask.

-

Add a specific volume of the extraction solvent (e.g., 20 mL of methanol).

-

Sonicate the mixture for a defined period (e.g., 30 minutes) to enhance extraction efficiency.

-

Centrifuge the mixture to pellet the plant debris.

-

Carefully decant the supernatant containing the extracted alkaloids.

-

Repeat the extraction process with fresh solvent on the remaining plant material to ensure complete extraction.

-

Combine the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

-

Redissolve the crude extract in a known volume of a suitable solvent (e.g., methanol) for further analysis.

-

2. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a widely used technique for the separation and quantification of tropane alkaloids based on their differential partitioning between a stationary phase and a mobile phase.

-

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and a UV or mass spectrometry (MS) detector.

-

C18 reverse-phase column.

-

-

Mobile Phase (Isocratic): A mixture of acetonitrile and a buffer (e.g., 50 mM phosphate buffer, pH 2.95) in a specific ratio (e.g., 10:90 v/v).

-

Procedure:

-

Prepare standard solutions of known concentrations of the target tropane alkaloids (e.g., atropine, scopolamine).

-

Filter the prepared plant extract and standard solutions through a 0.45 µm syringe filter before injection.

-

Inject a fixed volume (e.g., 20 µL) of the standards and samples into the HPLC system.

-

Monitor the elution of the alkaloids using a UV detector at a specific wavelength (e.g., 210 nm) or an MS detector.

-

Identify the alkaloids in the sample by comparing their retention times with those of the standards.

-

Quantify the alkaloids by constructing a calibration curve from the peak areas of the standard solutions and interpolating the peak areas of the sample.

-

3. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For tropane alkaloids, derivatization is often required to improve their volatility and thermal stability.

-

Instrumentation:

-

GC-MS system equipped with a gas chromatograph, a mass spectrometer, and an appropriate capillary column (e.g., DB-5ms).

-

-

Derivatization: The extracted alkaloids are often converted to their trimethylsilyl (TMS) derivatives using a derivatizing agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Procedure:

-

Evaporate a known volume of the plant extract to dryness under a stream of nitrogen.

-

Add the derivatizing agent and an appropriate solvent, and heat the mixture to facilitate the reaction.

-

Inject an aliquot of the derivatized sample into the GC-MS system.

-

Separate the derivatized alkaloids based on their boiling points and interactions with the column.

-

Identify the compounds based on their retention times and mass spectra, which are compared to those of derivatized standards and library data.

-

Quantify the alkaloids using a calibration curve prepared from derivatized standards.

-

Gene Expression Analysis

1. RNA Extraction from Plant Tissues:

-

Principle: This protocol describes the isolation of total RNA from plant tissues, which is a prerequisite for gene expression studies.

-

Materials:

-

Fresh plant tissue (e.g., roots, leaves)

-

Liquid nitrogen

-

TRIzol reagent or similar RNA extraction kit

-

Chloroform

-

Isopropanol

-

75% Ethanol

-

RNase-free water

-

-

Procedure:

-

Freeze the fresh plant tissue immediately in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Add TRIzol reagent to the powdered tissue and homogenize.

-

Add chloroform, mix vigorously, and centrifuge to separate the mixture into aqueous and organic phases.

-

Carefully transfer the upper aqueous phase containing the RNA to a new tube.

-

Precipitate the RNA by adding isopropanol and centrifuging.

-

Wash the RNA pellet with 75% ethanol to remove impurities.

-

Air-dry the pellet and resuspend it in RNase-free water.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

2. Quantitative Real-Time PCR (qPCR):

-

Principle: qPCR is a highly sensitive and specific method for quantifying the expression levels of target genes.

-

Materials:

-

Extracted total RNA

-

Reverse transcriptase enzyme and reagents for cDNA synthesis

-

qPCR instrument

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for the target biosynthetic genes (e.g., PMT, H6H) and a reference gene.

-

-

Procedure:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Design and validate specific primers for the target and reference genes.

-

Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument, which monitors the fluorescence signal at each cycle.

-

Analyze the data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative expression of the target genes by normalizing their Ct values to the Ct value of the reference gene using a method such as the 2-ΔΔCt method.

-

Enzyme Assays

1. Putrescine N-methyltransferase (PMT) Enzyme Assay:

-

Principle: This assay measures the activity of PMT by quantifying the formation of N-methylputrescine from putrescine and the methyl donor S-adenosyl-L-methionine (SAM).

-

Materials:

-

Crude or purified enzyme extract

-

Putrescine

-

S-adenosyl-L-methionine (SAM)

-

Reaction buffer (e.g., Tris-HCl, pH 8.5)

-

Stopping solution (e.g., saturated sodium carbonate)

-

Dansyl chloride for derivatization

-

HPLC system with a fluorescence detector

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, putrescine, and SAM.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding the stopping solution.

-

Derivatize the product, N-methylputrescine, with dansyl chloride to make it fluorescent.

-

Separate and quantify the dansylated N-methylputrescine using HPLC with fluorescence detection.

-

Calculate the enzyme activity based on the amount of product formed per unit of time and protein concentration.

-

2. Tropinone Reductase (TR-I and TR-II) Enzyme Assay:

-

Principle: The activity of TR-I and TR-II is determined by monitoring the oxidation of NADPH to NADP+ at 340 nm, which is coupled to the reduction of tropinone to tropine or pseudotropine.

-

Materials:

-

Crude or purified enzyme extract

-

Tropinone

-

NADPH

-

Reaction buffer (e.g., potassium phosphate, pH 6.2 for TR-I, sodium phosphate, pH 7.0 for TR-II)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a reaction mixture in a cuvette containing the buffer and tropinone.

-

Initiate the reaction by adding NADPH and the enzyme extract.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH.

-

3. Hyoscyamine 6β-hydroxylase (H6H) Enzyme Assay:

-

Principle: The activity of H6H is measured by quantifying the conversion of hyoscyamine to 6-hydroxyhyoscyamine and scopolamine.

-

Materials:

-

Crude or purified enzyme extract

-

Hyoscyamine

-

2-oxoglutarate

-

FeSO4

-

Ascorbate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

HPLC system

-

-

Procedure:

-

Prepare a reaction mixture containing the buffer, hyoscyamine, 2-oxoglutarate, FeSO4, and ascorbate.

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a suitable solvent (e.g., ethyl acetate) and vortexing.

-

Extract the products into the organic phase.

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Separate and quantify the products, 6-hydroxyhyoscyamine and scopolamine, using HPLC with UV or MS detection.

-

Calculate the enzyme activity based on the amount of products formed.

-

Conclusion

The study of the natural occurrence and biosynthesis of tropane alkaloids remains a vibrant and important area of scientific inquiry. The diverse distribution of these compounds across the plant kingdom and the independent evolution of their biosynthetic pathways highlight the remarkable adaptability of plant secondary metabolism. A deep understanding of these pathways, from the precursor molecules to the final alkaloid products, is essential for the development of new pharmaceuticals and for the metabolic engineering of plants to enhance the production of valuable medicinal compounds. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the fascinating world of tropane alkaloids further and to unlock their full potential for the benefit of human health.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interplay of transcription factors orchestrating the biosynthesis of plant alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcription factors in alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. enzyme putrescine n-methyltransferase: Topics by Science.gov [science.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Isolation, expression and biochemical characterization of recombinant hyoscyamine-6β-hydroxylase from Brugmansia sanguinea – tuning the scopolamine production - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. Putrescine N-methyltransferase - Wikipedia [en.wikipedia.org]

- 15. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

6-Hydroxytropinone: A Technical Guide to its Role in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone, a tropane alkaloid derivative, holds a significant position in medicinal chemistry as a versatile synthetic intermediate for the development of novel therapeutic agents. Its unique bicyclic structure and strategic hydroxyl group placement make it a valuable scaffold for creating compounds with a range of pharmacological activities, primarily targeting the cholinergic system. This technical guide provides an in-depth overview of this compound, encompassing its physicochemical properties, synthesis methodologies, and its pivotal role as a precursor in the synthesis of medicinally important compounds. The document further details generalized experimental protocols for its synthesis and biological evaluation and illustrates key conceptual frameworks through logical diagrams.

Introduction

Tropane alkaloids, a class of bicyclic [3.2.1] nitrogen-containing compounds, have long been a source of potent and medicinally relevant molecules, including atropine and cocaine. Within this family, this compound (C₈H₁₃NO₂) serves as a crucial building block in the synthesis of various pharmaceuticals.[1] Its chemical structure, featuring a hydroxyl group at the 6-position of the tropinone core, offers a reactive handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of new drug candidates.[1] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in medicinal chemistry. These properties influence its reactivity, solubility, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | [2] |

| Molecular Weight | 155.19 g/mol | [2] |

| CAS Number | 258887-45-5 | [2] |

| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one | [2] |

| Canonical SMILES | CN1[C@@H]2CC([C@H]1CC(=O)C2)O | [2] |

| LogP (calculated) | -0.6 | [2] |

| Topological Polar Surface Area | 40.5 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 0 | [2] |

Synthesis of this compound and its Derivatives

The synthesis of this compound is a key step in the development of its derivatives. While specific, detailed protocols with quantitative yields for this compound are not extensively reported in publicly available literature, general synthetic strategies have been described.

General Synthesis Strategies

Several approaches can be employed for the synthesis of this compound:

-

Direct Hydroxylation of Tropinone: This method involves the introduction of a hydroxyl group directly onto the tropinone scaffold using specific oxidizing agents and controlled reaction conditions.

-

Rearrangement Reactions: Starting from other tropane alkaloids, such as 6β-hydroxytropine, rearrangement reactions can be utilized to yield this compound.[1]

General Experimental Protocol for the Synthesis of Tropinone Derivatives

The following is a generalized protocol for the synthesis of tropinone derivatives, which can be adapted for the synthesis of this compound analogs. This procedure is based on the Claisen-Schmidt condensation reaction.[3]

Materials:

-

Tropinone or a suitable precursor

-

Appropriate aromatic aldehyde

-

Ethanol

-

10% Sodium hydroxide (NaOH) solution

-

5% Hydrochloric acid (HCl) solution

-

Ethyl acetate (EtOAc)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve tropinone (1 equivalent) and 10% NaOH (catalytic amount) in ethanol.

-

In a separate flask, dissolve the corresponding aldehyde (2.2 equivalents) in ethanol.

-

Slowly add the aldehyde solution to the tropinone solution at 0°C over 20 minutes.

-

Stir the resulting mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a 5% HCl solution.

-

Extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated Na₂CO₃ solution and then with saturated NaCl solution.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3]

Note: This is a general procedure and the specific conditions, such as reaction time and purification solvents, will need to be optimized for the synthesis of this compound and its specific derivatives.

Role in Medicinal Chemistry: A Precursor to Bioactive Molecules

The primary role of this compound in medicinal chemistry is as a key intermediate in the synthesis of more complex and pharmacologically active molecules.

Synthesis of Anisodamine

This compound is a known precursor in the synthetic pathways leading to anisodamine. Anisodamine is a naturally occurring tropane alkaloid with anticholinergic properties and has been used in traditional medicine for various purposes.

Exploration of Novel Derivatives

The hydroxyl group of this compound provides a convenient point for chemical modification, allowing for the synthesis of a library of derivatives. By reacting the hydroxyl group to form esters, ethers, or other functional groups, medicinal chemists can systematically alter the molecule's properties to enhance its biological activity, selectivity, and pharmacokinetic profile.

Biological Activity and Mechanism of Action

As a tropane alkaloid, this compound and its derivatives are expected to interact with the cholinergic nervous system.

Interaction with Cholinergic Receptors

Tropane alkaloids are well-documented as ligands for both muscarinic and nicotinic acetylcholine receptors (mAChRs and nAChRs). They can act as either agonists or antagonists at these receptors, leading to a wide range of physiological effects. It is anticipated that this compound derivatives would also exhibit affinity for these receptors.

General Experimental Protocol: Radioligand Binding Assay for Nicotinic Acetylcholine Receptors

This protocol provides a general framework for assessing the binding affinity of compounds like this compound to nAChRs.[1][4][5]

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radioligand specific for the nAChR subtype (e.g., [³H]epibatidine, [³H]cytisine).

-

Test compound (e.g., this compound derivative).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kₑ), and the test compound at various concentrations.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known competing ligand.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value of the test compound, which can then be used to calculate the inhibition constant (Kᵢ).[6]

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A simplified diagram of a cholinergic signaling pathway involving a nicotinic acetylcholine receptor, a potential target for this compound derivatives.

Conclusion and Future Perspectives

This compound is a molecule of significant interest in medicinal chemistry due to its strategic position as a synthetic intermediate for tropane alkaloid-based drug discovery. While its direct biological activity is not extensively characterized in the public domain, its value lies in the potential for creating a diverse range of derivatives with tailored pharmacological profiles. Future research should focus on the development of efficient and stereoselective synthetic routes to this compound and its analogs. Furthermore, comprehensive pharmacological evaluation of these new chemical entities, including quantitative assessment of their activity at various cholinergic receptor subtypes, will be crucial for unlocking their full therapeutic potential. The exploration of this compound-based compounds could lead to the discovery of novel treatments for a variety of disorders involving the cholinergic system, such as neurodegenerative diseases, pain, and inflammation.

References

- 1. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity Evaluation of Tropinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. giffordbioscience.com [giffordbioscience.com]

An In-depth Technical Guide to 6-Hydroxytropinone: Nomenclature, Properties, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone is a significant bicyclic organic compound belonging to the tropane alkaloid family. Its rigid structure and chemical functionalities make it a valuable intermediate in the synthesis of various pharmacologically active molecules. This technical guide provides a comprehensive overview of this compound, including its official IUPAC name, common synonyms, physicochemical properties, and its relevance in the context of medicinal chemistry, particularly as a precursor to nicotinic acetylcholine receptor (nAChR) antagonists.

Chemical Identity and Nomenclature

The systematic naming of chemical compounds is crucial for unambiguous identification. The universally recognized IUPAC name for this compound is (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one [1]. However, it is also known by several synonyms in scientific literature and chemical catalogs.

| Identifier | Value |

| IUPAC Name | (1R,5R)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one[1] |

| Common Name | This compound |

| Synonyms | (+/-)-exo-6-Hydroxytropinone, 6-hydroxy-tropinone, 8-Azabicyclo[3.2.1]octan-3-one, 6-hydroxy-8-methyl-, exo-, 6β-Hydroxytropan-3-one, 7-hydroxy-8-methylazabicyclo[3.2.1]octan-3-one[2][3] |

| CAS Number | 258887-45-5, 5932-53-6[1][2][3] |

| Molecular Formula | C₈H₁₃NO₂[1] |

| Molecular Weight | 155.19 g/mol [1] |

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Melting Point | 129 - 130 °C | Experimental |

| Boiling Point | 272 °C | Experimental |

| XLogP3-AA | -0.6 | Computed[1] |

| Hydrogen Bond Donor Count | 1 | Computed[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed[1] |

| Rotatable Bond Count | 0 | Computed[1] |

| Exact Mass | 155.09462865 g/mol | Computed[1] |

| Monoisotopic Mass | 155.09462865 g/mol | Computed[1] |

| Topological Polar Surface Area | 40.5 Ų | Computed[1] |

Note: Experimental spectral data (¹H NMR, ¹³C NMR, IR, MS) for this compound were not available in the searched public-domain resources.

Synthesis of this compound and Related Tropinones

The synthesis of the tropane skeleton is a classic topic in organic chemistry. While the detailed experimental protocol for the original synthesis of this compound by Sheehan and Bloom was not accessible, the general principles are based on the foundational work of Robinson on the synthesis of tropinone. This biomimetic approach involves a one-pot reaction between succinaldehyde, methylamine, and a dicarboxylic acid derivative[4].

A general protocol for the synthesis of a tropinone analogue is provided below, which can be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Experimental Protocol: Synthesis of a Tropinone Analogue

This protocol describes the N-substitution of tropinone with a triazine ring and illustrates a common synthetic modification of the tropinone core[5][6].

Materials:

-

Tropinone

-

2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

-

Dichloromethane (DCM)

-

1 M Aqueous Potassium Hydrogen Sulfate (KHSO₄)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

To a vigorously stirred solution of CDMT (0.350 g, 2 mmol) in dichloromethane (5 mL), add tropinone (0.28 g, 2 mmol)[5].

-

Gently boil the mixture under reflux for 24 hours[5].

-

Cool the solution to room temperature.

-

Wash the solution with 1 M aqueous KHSO₄ and then with water[5].

-

Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure[5].

-

The resulting crude product can be purified by column chromatography on silica gel, eluting with dichloromethane[6].

-

Characterize the product using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy[5].

Biological Activity and Relevance

This compound serves as a key intermediate in the synthesis of compounds with significant biological activity. Notably, it is a precursor for the synthesis of anisodamine, which acts as an antagonist of nicotinic acetylcholine receptors (nAChRs)[7]. These receptors are ligand-gated ion channels that play a crucial role in synaptic transmission in the central and peripheral nervous systems. Antagonism of nAChRs is a therapeutic strategy for a variety of conditions, including certain neurological disorders and as smoking cessation aids.

Signaling Pathway of Nicotinic Acetylcholine Receptors

The binding of acetylcholine or other agonists to nAChRs triggers a conformational change that opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺). This influx depolarizes the cell membrane, initiating a cellular response. Antagonists, such as those derived from this compound, bind to the receptor but do not activate it, thereby blocking the action of acetylcholine.

Caption: Simplified signaling pathway of a nicotinic acetylcholine receptor (nAChR).

Experimental Workflow: High-Throughput Screening for nAChR Antagonists

Identifying novel nAChR antagonists often involves high-throughput screening (HTS) of chemical libraries. The following workflow outlines a typical cell-based functional assay using a fluorescence-based method to quantify intracellular calcium changes upon receptor activation.

Caption: Experimental workflow for a high-throughput nAChR antagonist assay.

Detailed Experimental Protocol: nAChR Functional Antagonist Assay

The following is a representative protocol for a cell-based functional assay to identify and characterize nAChR antagonists[8].

Cell Line:

-

CHO-K1 cells stably expressing the human nAChR α4β2 subtype.

Materials:

-

CHO-K1/nAChR α4β2 cells

-

Cell culture medium (e.g., DMEM/F12)

-

384-well black-walled, clear-bottom assay plates

-

Calcium 6 dye kit

-

Test compounds (potential antagonists)

-

Reference antagonist (e.g., Mepyramine)

-

Agonist (e.g., Epibatidine)

-

Fluorescence Imaging Plate Reader (FLIPR) system

Procedure:

-

Cell Plating: Seed the CHO-K1/nAChR α4β2 cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

-

Dye Loading: Remove the cell culture medium and add the Calcium 6 dye loading buffer to each well. Incubate the plates for a specified time (e.g., 2 hours) at 37°C to allow for dye uptake.

-

Compound Addition: Add the test compounds at various concentrations to the assay plates. Include wells with a reference antagonist and vehicle control (e.g., DMSO). Incubate for 30 minutes at room temperature[8].

-

Agonist Stimulation and Fluorescence Reading: Place the assay plates into the FLIPR system. The instrument will add a pre-determined concentration of the agonist (e.g., 300 nM Epibatidine) to all wells to stimulate the nAChRs[8].

-

Simultaneously, the FLIPR system will measure the fluorescence kinetics, tracking the change in intracellular calcium concentration.

-

Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. A decrease in the agonist-induced fluorescence signal in the presence of a test compound indicates antagonist activity. Calculate the half-maximal inhibitory concentration (IC₅₀) for each active compound.

Conclusion

This compound is a chemically and biologically significant molecule. Its well-defined structure and reactivity make it an important building block in the synthesis of tropane alkaloids with therapeutic potential. A thorough understanding of its properties, synthesis, and the biological pathways it can influence is essential for researchers in medicinal chemistry and drug development. The methodologies and data presented in this guide provide a solid foundation for further investigation and application of this versatile compound.

References

- 1. This compound | C8H13NO2 | CID 51346151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]

- 5. ptfarm.pl [ptfarm.pl]

- 6. researchgate.net [researchgate.net]

- 7. Buy this compound | 258887-45-5 [smolecule.com]

- 8. reactionbiology.com [reactionbiology.com]

In-Depth Technical Guide to the Chirality and Enantiomeric Forms of 6-Hydroxytropinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Hydroxytropinone, a derivative of the tropane alkaloid family, is a chiral molecule with significant implications in medicinal chemistry and pharmacology. Its stereochemistry plays a crucial role in its biological activity, particularly in its interaction with nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the enantiomeric forms of this compound. It includes detailed experimental protocols, quantitative data on the physical and chemical properties of the enantiomers, and an exploration of their differential pharmacological activities and associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics targeting the cholinergic system.

Introduction to Chirality in this compound

Chirality, a fundamental concept in stereochemistry, refers to a geometric property of a molecule that is non-superimposable on its mirror image. Chiral molecules that are mirror images of each other are known as enantiomers. These enantiomers often exhibit identical physical and chemical properties in an achiral environment but can have profoundly different biological activities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

This compound possesses a bicyclic tropane core with a hydroxyl group at the 6-position, which introduces chirality into the molecule. The two enantiomers of this compound are designated as (+)-6-Hydroxytropinone and (-)-6-Hydroxytropinone, based on the direction in which they rotate plane-polarized light. The absolute configuration of the chiral centers determines the specific three-dimensional arrangement of the atoms and thus the overall shape of the molecule, which is critical for its interaction with biological targets.

Physicochemical Properties of this compound Enantiomers

While this compound is commercially available, it is most commonly supplied as a racemic mixture, meaning it contains equal amounts of the (+) and (-) enantiomers. The separation and characterization of the individual enantiomers are essential for understanding their distinct pharmacological profiles.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| CAS Number (Racemate) | 5932-53-6 |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents |

Enantioselective Synthesis and Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: enantioselective synthesis or resolution of the racemic mixture.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly. While specific protocols for the enantioselective synthesis of this compound are not widely published, general strategies for the asymmetric synthesis of tropane alkaloids can be adapted. These methods often involve the use of chiral catalysts or starting materials to control the stereochemistry of the reaction.

Resolution of Racemic this compound

Resolution is the process of separating a racemic mixture into its individual enantiomers. Common methods for the resolution of tropane alkaloids include:

-

Classical Resolution using Chiral Resolving Agents: This method involves the reaction of the racemic this compound with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer can then be recovered from the separated diastereomeric salt.

-

Preparative Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers on a preparative scale.[2][3] The racemic mixture is passed through a column containing a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to their separation.

Experimental Protocol: Preparative Chiral HPLC of a Tropane Alkaloid Analog

While a specific protocol for this compound is not available, the following protocol for the chiral separation of a similar tropane alkaloid can be adapted.

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based CSP like Chiralcel® or Chiralpak®)

Mobile Phase:

-

A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for baseline separation.

-

A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape for basic compounds like tropane alkaloids.

Procedure:

-

Dissolve the racemic this compound in the mobile phase to prepare a concentrated sample solution.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate.

-

Inject a small volume of the sample onto the column to determine the retention times of the two enantiomers and to optimize the separation conditions (analytical scale).

-

Once optimal conditions are established, scale up the injection volume for preparative separation.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Analyze the collected fractions for enantiomeric purity using an analytical chiral HPLC method.

-

Combine the pure fractions of each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.

Pharmacological Activity and Signaling Pathways

The primary pharmacological target of this compound is the nicotinic acetylcholine receptor (nAChR), a family of ligand-gated ion channels that play a critical role in neurotransmission in the central and peripheral nervous systems.[4][5] The stereochemistry of this compound is expected to significantly influence its binding affinity and functional activity at different nAChR subtypes.

Differential Interaction with Nicotinic Acetylcholine Receptors

While specific studies on the differential binding of this compound enantiomers are limited, it is a well-established principle that enantiomers of chiral drugs can exhibit different affinities and efficacies for their biological targets. The two enantiomers of this compound will likely display distinct binding profiles to the various nAChR subtypes (e.g., α4β2, α7). One enantiomer may act as a potent agonist, while the other may be less active or even act as an antagonist.

Signaling Pathways

Upon activation by an agonist, nAChRs undergo a conformational change that opens an ion channel, allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to depolarization of the cell membrane and the initiation of downstream signaling cascades. The specific intracellular signaling pathways activated can vary depending on the nAChR subtype and the cell type.

Diagram 1: General Signaling Pathway of nAChR Activation

Caption: General signaling pathway upon nicotinic acetylcholine receptor (nAChR) activation.

The differential activation of nAChR subtypes by the enantiomers of this compound could lead to distinct downstream signaling events and ultimately, different physiological responses. For example, one enantiomer might preferentially activate α7 nAChRs, which are known to be highly permeable to Ca²⁺ and are implicated in neuroprotection and cognitive function. The other enantiomer might have a higher affinity for α4β2 nAChRs, which are involved in nicotine addiction and reward pathways.

Conclusion

The chirality of this compound is a critical determinant of its biological activity. The separation and individual characterization of its enantiomers are paramount for the development of selective and effective therapeutics targeting the nicotinic acetylcholine receptor system. This guide has provided an overview of the current knowledge on the stereochemistry of this compound, including methods for its resolution and a discussion of its potential stereoselective pharmacology. Further research is warranted to fully elucidate the quantitative properties of the individual enantiomers and their specific interactions with nAChR subtypes and downstream signaling pathways. This will undoubtedly pave the way for the rational design of novel drugs with improved efficacy and reduced side effects.

References

- 1. Chirality and Numbering of Substituted Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors. | Semantic Scholar [semanticscholar.org]

- 5. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 6-Hydroxytropinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxytropinone, a derivative of the tropane alkaloid tropinone, is a pivotal intermediate in the synthesis of various pharmacologically significant compounds. Its chemical structure, characterized by a hydroxyl group on the tropane core, imparts distinct physicochemical properties that govern its behavior in various solvent systems. A thorough understanding of its solubility in organic solvents is paramount for its efficient purification, formulation, and application in drug discovery and development. This technical guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its determination, and a visualization of its biosynthetic context.

Quantitative Solubility Data